

# Application Notes and Protocols for In Vivo Studies with ML399

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## Compound of Interest

Compound Name: ML399

Cat. No.: B609167

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## Introduction

**ML399** is a potent and cell-permeable small molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver of leukemogenesis in acute leukemias with MLL rearrangements. As a second-generation probe, **ML399** offers improved potency and drug metabolism and pharmacokinetics (DMPK) properties, making it a valuable tool for in vivo studies to explore the therapeutic potential of Menin-MLL inhibition.<sup>[1]</sup> These application notes provide a comprehensive guide to utilizing **ML399** in preclinical animal models, with a focus on determining the optimal dosage and experimental design.

## Physicochemical and In Vitro Activity of ML399

A summary of the key quantitative data for **ML399** is presented in Table 1. This information is crucial for formulation and for correlating in vitro activity with in vivo responses.

Parameter	Value	Reference
Molecular Weight	449.0 g/mol	[1]
Solubility in PBS (pH 7.4)	86.9 ± 8.2 µM (39 µg/mL)	[1]
Stability in PBS (Room Temp.)	98.6% remaining after 24h; 96.1% remaining after 48h	[1]
In Vitro Potency (GI50 in MLL-AF9 cells)	~4 µM	[1]

## Optimal Dosage of ML399 for In Vivo Studies

While specific in vivo efficacy studies with **ML399** have not been publicly detailed, data from structurally related and functionally similar Menin-MLL inhibitors can provide a strong basis for designing initial dose-finding experiments. The following protocols are based on established methodologies for similar compounds and general principles of in vivo dose selection.

## Reference In Vivo Dosing for Similar Menin-MLL Inhibitors

Studies with other Menin-MLL inhibitors, MI-463 and MI-503, have demonstrated efficacy in mouse models of MLL leukemia.[2] These data, summarized in Table 2, can serve as a valuable starting point for determining the dosage of **ML399**.

Compound	Animal Model	Dosage	Administration Route	Key Findings	Reference
MI-463	Mouse xenograft (MV4;11 cells)	35 mg/kg, once daily	Intraperitoneal (i.p.)	Significant tumor growth inhibition	<a href="#">[2]</a>
MI-463	Murine MLL-AF9 leukemia model	50 mg/kg, twice daily	Oral gavage (p.o.)	Increased median survival by ~70%	<a href="#">[2]</a>
MI-503	Mouse xenograft (MV4;11 cells)	60 mg/kg, once daily	Intraperitoneal (i.p.)	Over 80% reduction in tumor growth	<a href="#">[2]</a>
MI-503	Murine MLL-AF9 leukemia model	80 mg/kg, twice daily	Oral gavage (p.o.)	Increased median survival by ~45%	<a href="#">[2]</a>

## Experimental Protocols

### Protocol 1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

Objective: To determine the tolerability of **ML399** and establish the Maximum Tolerated Dose (MTD) in the selected animal model.

Materials:

- **ML399**
- Vehicle solution (e.g., DMSO, PEG400, saline, depending on formulation development based on solubility data)
- 6-8 week old immunocompromised mice (e.g., NOD/SCID or BALB/c nude)

- Standard animal housing and monitoring equipment

#### Methodology:

- **Animal Acclimatization:** Allow mice to acclimate to the facility for at least one week prior to the start of the study.
- **Group Allocation:** Randomly assign mice to several dose groups (e.g., n=3-5 per group). Based on the data from similar compounds, a starting dose range could be 10, 30, and 100 mg/kg. A vehicle control group is mandatory.
- **Formulation:** Prepare fresh formulations of **ML399** in the chosen vehicle on each day of dosing.
- **Administration:** Administer **ML399** via the desired route (e.g., intraperitoneal injection or oral gavage) once or twice daily for a period of 7-14 days.
- **Monitoring:** Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, activity levels, and any signs of distress.
- **Endpoint:** The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
- **Data Analysis:** Record and plot body weight changes and clinical observations for each dose group.

## Protocol 2: Pharmacokinetic (PK) Study

**Objective:** To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of **ML399** in vivo.

#### Materials:

- **ML399**
- Vehicle solution

- Cannulated mice (for serial blood sampling) or non-cannulated mice (for terminal blood collection)
- Blood collection supplies (e.g., EDTA tubes)
- LC-MS/MS or other appropriate bioanalytical instrumentation

#### Methodology:

- Dosing: Administer a single dose of **ML399** (at a dose below the MTD) via both intravenous (i.v.) and the intended therapeutic route (e.g., oral).
- Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
- Plasma Preparation: Process blood samples to isolate plasma and store frozen until analysis.
- Bioanalysis: Quantify the concentration of **ML399** in plasma samples using a validated LC-MS/MS method.
- Data Analysis: Calculate key pharmacokinetic parameters such as C<sub>max</sub> (maximum concentration), T<sub>max</sub> (time to maximum concentration), AUC (area under the curve), half-life (t<sub>1/2</sub>), and oral bioavailability.

## Protocol 3: In Vivo Efficacy Study

Objective: To evaluate the anti-tumor efficacy of **ML399** in a relevant disease model.

#### Materials:

- MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13)
- Immunocompromised mice
- **ML399** at doses determined from DRF and PK studies
- Calipers for tumor measurement

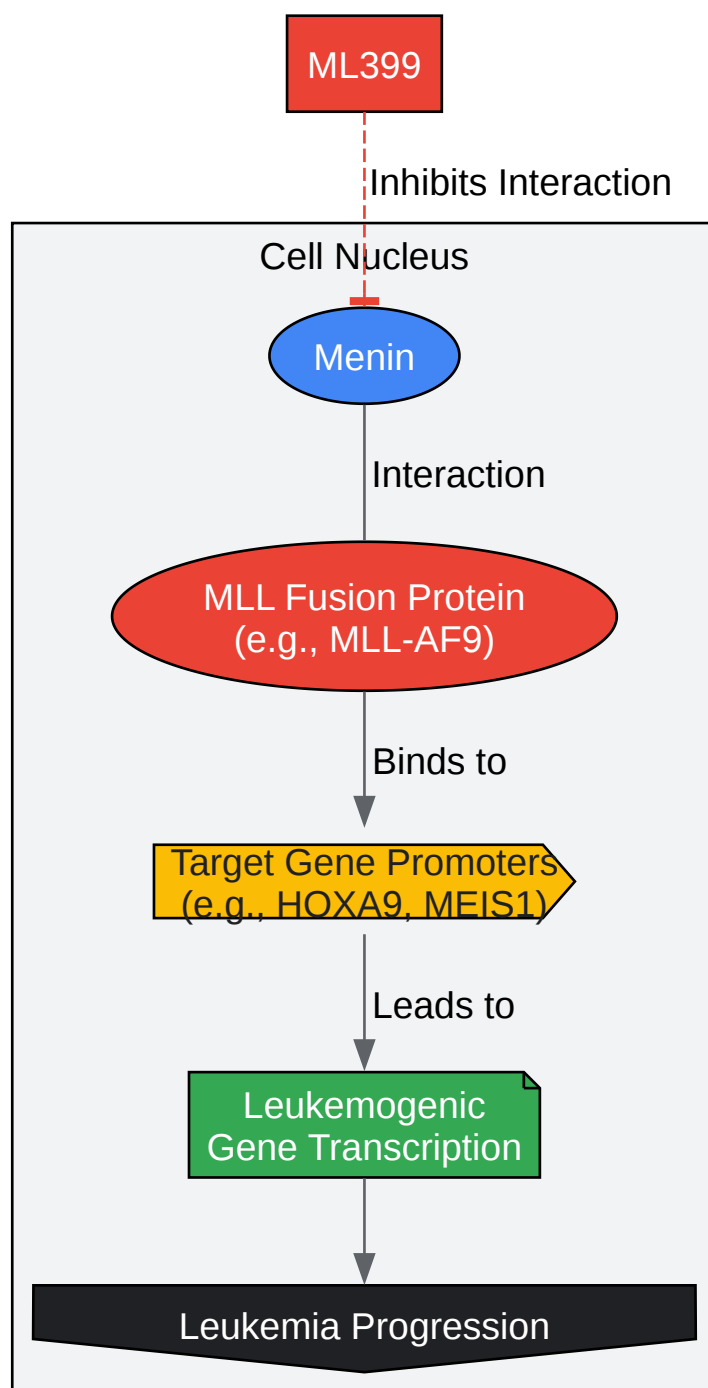
- Flow cytometry reagents for pharmacodynamic analysis

#### Methodology:

- Tumor Implantation: Subcutaneously or intravenously inject a known number of leukemia cells into the mice.
- Tumor Growth: Allow tumors to establish to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Group Allocation and Treatment: Randomize mice into treatment groups (vehicle control, **ML399** low dose, **ML399** high dose) and begin treatment as per the selected dosing schedule.
- Efficacy Monitoring: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Monitor animal body weight and overall health.
- Pharmacodynamic Analysis: At the end of the study (or at interim time points), collect tumor and/or bone marrow samples to assess target engagement. This can be done by measuring the expression of MLL target genes (e.g., HOXA9, MEIS1) via qRT-PCR or Western blot.<sup>[2]</sup>
- Endpoint: The primary endpoint is typically tumor growth inhibition. Survival studies can also be conducted.
- Data Analysis: Plot mean tumor volume versus time for each group. Perform statistical analysis to determine the significance of the anti-tumor effect.

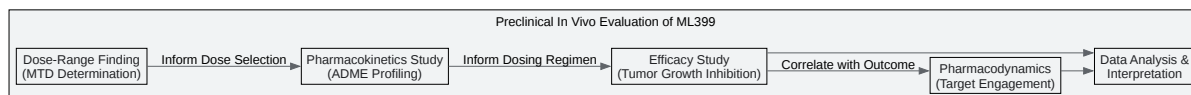
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **ML399** and a typical experimental workflow for its in vivo evaluation.



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Caption: Mechanism of action of **ML399** in inhibiting the Menin-MLL interaction.



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Caption: General experimental workflow for the in vivo evaluation of **ML399**.

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## References

- 1. Progress towards small molecule inhibitors of the Menin-Mixed Lineage Leukemia (MLL) interaction with in vivo utility - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
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